molecular formula C16H12F2N2O3S B2498967 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 730243-86-4

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2498967
M. Wt: 350.34
InChI Key: BXACWHLQJWHUOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of appropriate benzoyl chlorides with amines or amides in the presence of a base. For instance, Hamad H. Al Mamari et al. (2019) described the synthesis of a related compound by reacting 3-trifluoromethylbenzoyl chloride with 4-aminobenzo[c][1,2,5]thiadiazole, showcasing a general methodology that could be applied to synthesize N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide by selecting suitable starting materials and conditions (Hamad H. Al Mamari, Nasser Al Awaimri, & Yousuf Al Lawati, 2019).

Molecular Structure Analysis

Structural characterization techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are crucial for determining the molecular structure of compounds. P. Prabukanthan et al. (2020) utilized these techniques for a similar heterocyclic compound, confirming the presence of characteristic functional groups and providing insight into the compound's crystalline structure (P. Prabukanthan, C. Raveendiran, G. Harichandran, & P. Seenuvasakumaran, 2020). Such methods are applicable to analyze the structure of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research on benzothiazole derivatives emphasizes their importance in organic synthesis and chemical analysis. One study focused on the synthesis and characterization of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, showcasing the utility of benzothiazole compounds in developing new chemical entities with potential for C-H bond functionalization reactions, a key process in organic chemistry for creating complex molecules from simpler ones (Hamad H. Al Mamari, Nasser Al Awaimri, Yousuf Al Lawati, 2019). Similarly, another study on the electrochemical behaviors of benzoxazole compounds at the Hanging Mercury Drop Electrode indicates the relevance of benzothiazole and its derivatives in electrochemical analyses, highlighting their potential as sensitive probes for detecting chemical substances (Bülent Zeybek, Z. Durmus, B. Tekiner-Gulbas, E. Akı-Şener, I. Yalcin, E. Kılıç, 2009).

Biological and Pharmaceutical Applications

Benzothiazole derivatives have been deeply investigated for their biological activities, particularly as anticancer and antibacterial agents. A study reported the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which were found to be potently cytotoxic in vitro against certain human cancer cell lines, indicating the potential of benzothiazole derivatives in cancer therapy (I. Hutchinson, M. Chua, H. Browne, V. Trapani, T. Bradshaw, A. Westwell, M. Stevens, 2001). Another example includes the study of benzothiazole acylhydrazones, demonstrating their significance as anticancer agents and providing insights into the structural requirements for antitumor activity (Derya Osmaniye, Serkan Levent, A. Karaduman, S. Ilgın, Y. Özkay, Z. Kaplancıklı, 2018).

Material Science and Corrosion Inhibition

In the realm of material science, benzothiazole derivatives have been utilized as corrosion inhibitors, showcasing their application in protecting metals against corrosion. A study on the corrosion inhibiting effect of benzothiazole derivatives against steel in acidic solutions highlights their significance in industrial applications, providing a cost-effective and efficient method for corrosion protection (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).

Safety And Hazards

Safety data, toxicity, and hazards associated with this compound are not readily accessible. Researchers should exercise caution when handling and working with it.


Future Directions

To advance our understanding of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide , future studies should focus on the following:



  • Synthetic Routes : Develop efficient synthetic methods.

  • Biological Activity : Investigate its potential as a drug candidate or biological probe.

  • Mechanistic Studies : Uncover its mode of action.

  • Safety Profile : Assess toxicity and safety parameters.


Please note that this analysis is based on available information, and further research is essential for a comprehensive understanding of this compound1.


properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3S/c1-22-10-3-8(4-11(7-10)23-2)15(21)20-16-19-14-12(18)5-9(17)6-13(14)24-16/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXACWHLQJWHUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

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